molecular formula C16H16O2 B14321398 1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene CAS No. 109201-88-9

1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene

Cat. No.: B14321398
CAS No.: 109201-88-9
M. Wt: 240.30 g/mol
InChI Key: QEGGHPZYTOSZDX-UHFFFAOYSA-N
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Description

1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of two benzene rings connected through an ethene bridge with oxymethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the final product. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include toluene or xylene to facilitate the reaction and remove water by azeotropic distillation.

Industrial Production Methods

In industrial settings, the production of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:

    Continuous feeding: of reactants into the reactor

    Efficient removal: of by-products

    Optimization: of reaction conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxymethylene groups to hydroxyl groups.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol

    Substitution: Nitrobenzene, bromobenzene, chlorobenzene

Scientific Research Applications

1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene involves its interaction with molecular targets through its oxymethylene groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibenzyloxyethane: Similar structure but lacks the ethene bridge.

    1,2-Diphenoxyethane: Contains phenoxy groups instead of oxymethylene groups.

    Diethylene glycol divinyl ether: Contains vinyl ether groups instead of benzene rings.

Uniqueness

1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is unique due to its combination of benzene rings and oxymethylene groups connected by an ethene bridge. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

109201-88-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-phenylmethoxyethenoxymethylbenzene

InChI

InChI=1S/C16H16O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11H,1,12-13H2

InChI Key

QEGGHPZYTOSZDX-UHFFFAOYSA-N

Canonical SMILES

C=C(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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